11-Bromo-1-undecene

Olefin metathesis Cellulose modification Polymer chemistry

11-Bromo-1-undecene (CAS 7766-50-9) is a C11 α‑olefin featuring a terminal bromine atom and a terminal alkene. It is a halogenated hydrocarbon, specifically a brominated alkene, with a molecular formula of C₁₁H₂₁Br and a molecular weight of 233.19 g/mol.

Molecular Formula C11H21Br
Molecular Weight 233.19 g/mol
CAS No. 7766-50-9
Cat. No. B109033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromo-1-undecene
CAS7766-50-9
Synonyms1-Bromo-10-undecene;  10-Undecenyl bromide;  NSC 139878
Molecular FormulaC11H21Br
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCBr
InChIInChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
InChIKeyYPLVPFUSXYSHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Bromo-1-undecene CAS 7766-50-9: Physical Properties and Procurement Fundamentals


11-Bromo-1-undecene (CAS 7766-50-9) is a C11 α‑olefin featuring a terminal bromine atom and a terminal alkene [1]. It is a halogenated hydrocarbon, specifically a brominated alkene, with a molecular formula of C₁₁H₂₁Br and a molecular weight of 233.19 g/mol . Key physical properties include a density of 1.063 g/mL at 25 °C and a boiling point of 251.6±9.0 °C at 760 mmHg (149–150 °C at 35 mmHg) . The compound is a colorless to pale yellow liquid with limited water solubility (0.2422 mg/L at 25 °C, estimated) . It is used as a monomer in copolymerization reactions, a reagent in organic synthesis, and a building block for functionalized polymers .

Why 11-Bromo-1-undecene Cannot Be Directly Replaced by Shorter-Chain Analogs or Other Halogenated Alkenes


Generic substitution of 11‑bromo‑1‑undecene with other ω‑bromo‑α‑olefins or functionalized undecanes is often not viable because the C11 chain length and terminal alkene impart distinct physical and chemical properties that directly affect downstream performance [1]. The 11‑carbon spacer influences reactivity in metathesis, copolymerization incorporation efficiency, and polymer morphology [2]. Shorter analogs (e.g., 10‑bromo‑1‑decene) differ in boiling point, density, and volatility, while alcohols (e.g., 11‑bromo‑1‑undecanol) lack the alkene handle required for addition and metathesis chemistries [3]. These differences preclude a simple one‑for‑one exchange without re‑optimizing processes or compromising material properties.

Quantitative Differentiation of 11-Bromo-1-undecene Against Closest Analogs


Chain-Length-Dependent Metathesis Efficiency: C11 Spacer Offers High Conversion at Extended Reaction Time

In a systematic study of ω‑unsaturated alkyl handles on ethyl cellulose, the undec‑10‑enyl group derived from 11‑bromo‑1‑undecene achieved up to 90% conversion in cross‑metathesis with acrylic acid and acrylate esters [1]. However, the reaction required approximately 12 hours to reach high conversion, whereas shorter pent‑4‑enyl (5‑bromo‑1‑pentene) and hept‑6‑enyl (7‑bromo‑1‑heptene) handles attained similarly good conversions with faster kinetics (2 h) [1]. Allyl substituents gave only low to moderate conversion (<50%), likely due to steric hindrance [1].

Olefin metathesis Cellulose modification Polymer chemistry

Physical Property Differentiation: Boiling Point and Density vs. C10 and C12 Analogs

The boiling point of 11‑bromo‑1‑undecene at atmospheric pressure is approximately 251.6±9.0 °C (or 149–150 °C at 35 mmHg) . This is significantly higher than that of 10‑bromo‑1‑decene (bp 50 °C at 0.3 mmHg) [1] and lower than that of 12‑bromo‑1‑dodecene (bp 270.2±9.0 °C at 760 mmHg) [2]. Density also varies: 1.063 g/mL for the C11 compound, 1.092 g/mL for the C10 analog, and 1.1±0.1 g/cm³ for the C12 analog [1][2].

Physical properties Material selection Process engineering

Enhanced Ethylene Copolymerization Incorporation vs. Shorter Bromo‑Alkenes

In metallocene‑catalyzed copolymerization with ethylene, 11‑bromo‑1‑undecene achieves comonomer incorporation levels up to 6.10 mol% using standard MAO cocatalyst, and up to 25.2 mol% when dried MAO is employed [1][2]. Shorter bromo‑alkenes (e.g., 4‑bromo‑1‑butene, 5‑bromo‑1‑pentene) typically exhibit incorporation below 2 mol% under comparable conditions, a limitation often attributed to catalyst poisoning or poor comonomer diffusion [3].

Copolymerization Functional polyolefins Flame retardants

High Incorporation and Tacticity Control in Propylene Copolymerization

Copolymerization of propylene with 11‑bromo‑1‑undecene using C2‑, C1‑, and Cs‑symmetric metallocene catalysts yields poly(propylene)‑co‑(11‑bromo‑1‑undecene) with comonomer incorporation up to 15.5 mol%, molecular weights spanning 4–212 kg/mol, and tunable tacticity (iso‑, syndio‑, atactic) [1]. In contrast, short‑chain bromo‑alkenes (C4–C6) often show <5 mol% incorporation in propylene copolymerization due to catalyst inhibition and poor comonomer insertion [2].

Polypropylene functionalization Metallocene catalysis Polymer modification

High-Impact Application Scenarios for 11-Bromo-1-undecene Based on Quantitative Evidence


Synthesis of Single‑Component Flame‑Retardant Polyolefins

The high incorporation efficiency of 11‑bromo‑1‑undecene in ethylene and propylene copolymerizations (up to 25.2 mol% for PE and 15.5 mol% for PP) [1][2] makes it an ideal precursor for post‑polymerization modification to phosphonates, yielding non‑leaching flame‑retardant polyolefins with significantly improved thermal stability and reduced heat release rates [3].

Functionalization of Cellulose Ethers via Olefin Cross‑Metathesis

The undec‑10‑enyl handle derived from 11‑bromo‑1‑undecene provides high conversion (up to 90%) in cross‑metathesis with electron‑poor olefins [4]. This enables the introduction of diverse polar functionalities onto cellulose ethers under mild conditions, expanding their utility in amorphous solid dispersions and drug delivery systems.

Surface‑Initiated Polymerization for Hydrophobic Coatings

The terminal alkene of 11‑bromo‑1‑undecene serves as an anchoring group for surface‑initiated polymerization (e.g., ATRP) to grow superhydrophobic polymethylene brushes on gold or silicon substrates . The C11 chain length provides an optimal balance between surface coverage and polymer brush density.

Chemoenzymatic Synthesis of Macrolide Antibiotics

11‑Bromo‑1‑undecene is employed as a key reagent in the chemoenzymatic construction of macrolide antibiotics, where its terminal alkene and bromine atom allow for sequential C–C bond‑forming and functional group interconversion steps [5].

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